molecular formula C18H15N3O5S2 B2508564 3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 349618-72-0

3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

Cat. No. B2508564
CAS RN: 349618-72-0
M. Wt: 417.45
InChI Key: SAIRECBEWSHHLW-UHFFFAOYSA-N
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Description

The compound 3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry due to their biological activity. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological evaluation of similar sulfonamide derivatives are discussed, which can provide insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. Paper describes the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. The electrochemical synthesis involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl derivatives with moderate to good yields. The chemical synthesis, on the other hand, is performed in water and results in N-arylsulfonyl-3-arylsulfonyl derivatives with high yields. These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the context of the compound of interest, the sulfonyl group is likely attached to a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a 4-nitrophenyl group suggests that the compound may have electron-withdrawing properties, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The presence of an amide group in the compound suggests that it could undergo hydrolysis under certain conditions, potentially yielding the corresponding carboxylic acid and amine. The nitro group could also be involved in redox reactions, which might be relevant in the context of biological activity or the synthesis of further derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of dimethyl groups could increase the compound's hydrophobicity, affecting its solubility in different solvents. The nitro and sulfonyl groups are likely to contribute to the acidity of the compound, potentially affecting its pKa and, consequently, its solubility and stability in various pH environments. These properties are crucial when considering the compound's potential as a drug, as they will influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Scientific Research Applications

Antiproliferative Activity

Compounds structurally related to "3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide" have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. For instance, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were evaluated for their cell antiproliferation activity using the MTT assay. These compounds showed potent antiproliferative activity on carcinoma cell lines such as HeLa, HT-29, MCF-7, and HepG-2, highlighting the significance of the nitro group and the substituted aryl ring for antiproliferative effects (Chandrappa et al., 2008).

Material Science Applications

Aromatic polythiazole-amides, synthesized from new aromatic diamines containing phenyl-pendant thiazole units, exhibit high thermal stability and solubility in organic solvents, making them suitable for various material science applications. These polymers, prepared through low-temperature solution polycondensation, form transparent, flexible films and decompose at temperatures around 400-525°C, demonstrating their potential in high-performance materials (Inoue & Imai, 1995).

Photovoltaic Performance Enhancement

In the field of solar energy, incremental increases in certain solvents within polymer solutions have been shown to improve the morphology of solar cells, leading to enhanced photovoltaic performance. This is exemplified in the study of polycarbazole-based bulk heterojunction solar cells, where adjusting the polymer-solvent interaction improved domain structure and hole mobility, resulting in a significant increase in power conversion efficiency (Chu et al., 2011).

Antimicrobial Activity

Thiazole derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives showed significant activity against both gram-positive and gram-negative bacteria, as well as antifungal properties, indicating the potential for the development of new antimicrobial agents (Chawla, 2016).

Mechanism of Action

properties

IUPAC Name

3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-11-3-4-13(9-12(11)2)17(22)20-18-19-10-16(27-18)28(25,26)15-7-5-14(6-8-15)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIRECBEWSHHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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